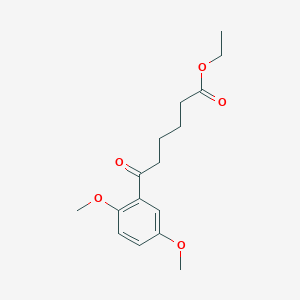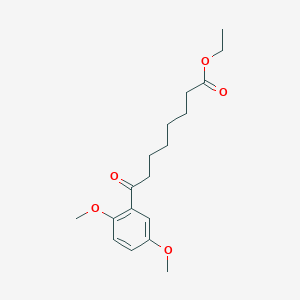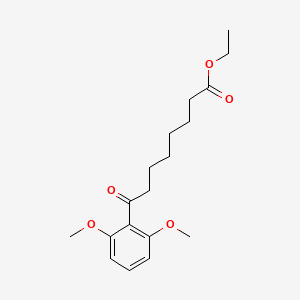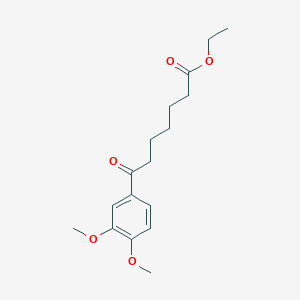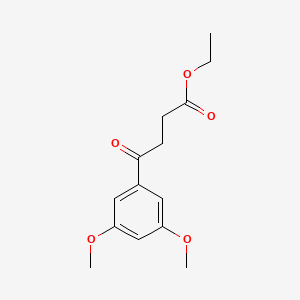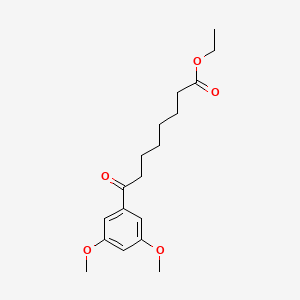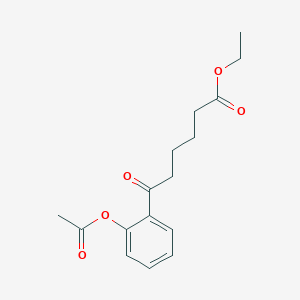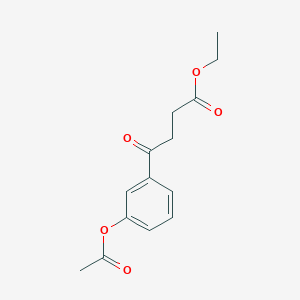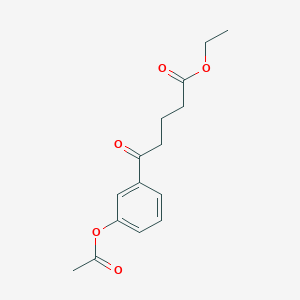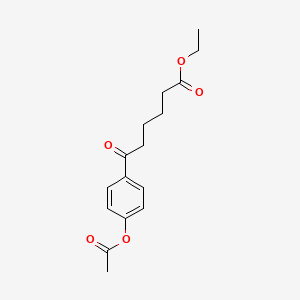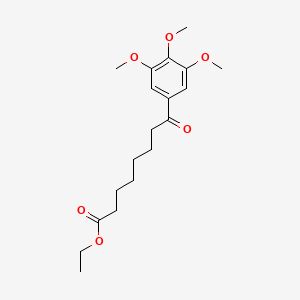
Ethyl-8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of the 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, related compounds have been synthesized through various methods . For instance, a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Wissenschaftliche Forschungsanwendungen
Antikrebsanwendungen
Die Trimethoxyphenyl- (TMP-) Gruppe in Ethyl-8-(3,4,5-Trimethoxyphenyl)-8-oxooctanoat wurde als Pharmakophor mit signifikanten Antikrebs-Eigenschaften identifiziert. Verbindungen mit der TMP-Gruppe haben gezeigt, dass sie verschiedene Krebs-assoziierte Proteine hemmen, wie z. B. Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxin-Reduktase (TrxR). Diese inhibitorischen Wirkungen können potenziell zur Entwicklung neuer Antikrebsmittel führen, die diese Proteine als Ziel haben .
Antibakterielle und antifungale Eigenschaften
Die Forschung zeigt, dass TMP-haltige Verbindungen vielversprechende antibakterielle und antifungale Aktivitäten aufweisen. Dies umfasst die Aktivität gegen schwer zu behandelnde Krankheitserreger wie Helicobacter pylori und Mycobacterium tuberculosis. Das breite Wirkungsspektrum von Derivaten von this compound könnte genutzt werden, um neue antimikrobielle Mittel zu entwickeln .
Antivirale Aktivität
Der TMP-Teil wurde mit antiviraler Aktivität gegen mehrere Viren in Verbindung gebracht, darunter HIV, Hepatitis C und Influenza. Dies deutet darauf hin, dass this compound ein Ausgangspunkt für die Synthese neuer antiviraler Mittel sein könnte, die bei der Behandlung dieser Virusinfektionen helfen können .
Antiparasitäre Wirkungen
Verbindungen mit der TMP-Gruppe haben auch Wirksamkeit gegen parasitäre Infektionen wie Leishmaniose, Malaria und Trypanosoma gezeigt. Dies deutet auf die potenzielle Verwendung von this compound bei der Entwicklung von Antiparasitika hin .
Neuroprotektive und ZNS-Anwendungen
Die TMP-Gruppe wurde auf ihre neuroprotektiven Eigenschaften und potenziellen Anwendungen bei Erkrankungen des Zentralnervensystems (ZNS) untersucht. Dazu gehört die Entwicklung von Behandlungen für Erkrankungen wie Alzheimer-Krankheit, Depression und Migräne. Die Derivate von this compound könnten eine Rolle bei der Synthese von Medikamenten spielen, die Linderung von diesen schwächenden Erkrankungen bieten .
Entzündungshemmende Eigenschaften
Schließlich ist der TMP-Teil für seine entzündungshemmenden Wirkungen bekannt. Diese Eigenschaft kann bei der Entwicklung neuer entzündungshemmender Medikamente genutzt werden, die bei der Behandlung verschiedener chronischer Entzündungskrankheiten helfen könnten. Die this compound-Struktur könnte der Schlüssel zur Entwicklung effektiverer und gezielterer entzündungshemmender Therapien sein .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects . They have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemische Analyse
Biochemical Properties
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate plays a significant role in biochemical reactions, particularly due to the presence of the trimethoxyphenyl group. This group is known to interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial as they can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Cellular Effects
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has been observed to influence various cellular processes. The compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the trimethoxyphenyl group has been associated with anti-cancer properties by inhibiting key proteins involved in cell proliferation and survival . Additionally, it has shown potential in modulating inflammatory responses, which can impact cellular functions related to immune responses and tissue repair.
Molecular Mechanism
The molecular mechanism of action of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate involves its interaction with specific biomolecules. The trimethoxyphenyl group can bind to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, which is essential for cell division and intracellular transport. Furthermore, the compound’s interaction with Hsp90 and TrxR can lead to the inhibition of protein folding and redox regulation, respectively, affecting cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that compounds with the trimethoxyphenyl group can maintain their activity over extended periods, although degradation products may also exhibit biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate in animal models are dose-dependent. At lower doses, the compound has shown therapeutic potential with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without causing significant harm.
Metabolic Pathways
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The trimethoxyphenyl group can undergo oxidative metabolism, leading to the formation of metabolites that may retain biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate within cells and tissues are influenced by its interaction with specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution to various tissues, impacting its localization and accumulation. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with tubulin suggests localization to the cytoskeleton, where it can exert its effects on microtubule dynamics. Additionally, its presence in the endoplasmic reticulum or mitochondria can impact protein folding and redox regulation, respectively.
Eigenschaften
IUPAC Name |
ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHOTCTIFSBDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


